molecular formula C24H22Cl2N2OS B4664806 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine

1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine

Cat. No. B4664806
M. Wt: 457.4 g/mol
InChI Key: DFKSNGSQTAEEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TCB-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which results in increased serotonin signaling. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine is also believed to act as an antagonist at the dopamine D2 receptor, which results in decreased dopamine signaling. The net effect of 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine on neurotransmitter signaling is complex and is likely to depend on the specific brain region and neuronal circuitry involved.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has been shown to induce head twitch behavior, which is a characteristic response to 5-HT2A receptor activation. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has also been shown to increase locomotor activity and induce hyperthermia, which are both consistent with increased dopamine signaling. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has been shown to have anxiogenic effects in some animal models, which may be related to its partial agonist activity at the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has several advantages for use in lab experiments. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine is a highly selective ligand for the serotonin 5-HT2A receptor, which allows for precise manipulation of serotonin signaling. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine is also relatively stable and can be stored for extended periods of time. However, 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has several limitations for use in lab experiments. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine is a synthetic compound and may not accurately reflect the effects of endogenous neurotransmitters. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine. One area of interest is the role of 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine in the regulation of mood and cognition. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has been shown to have anxiogenic effects in some animal models, which may have implications for the treatment of anxiety disorders. Another area of interest is the role of 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine in the regulation of reward and motivation. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has been shown to have affinity for the dopamine D2 receptor, which suggests that it may have potential as a treatment for addiction. Finally, there is interest in developing new ligands that are more selective and potent than 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine, which may allow for more precise manipulation of neurotransmitter signaling.

Scientific Research Applications

1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2OS/c25-20-8-10-23(11-9-20)30-17-18-4-6-19(7-5-18)24(29)28-14-12-27(13-15-28)22-3-1-2-21(26)16-22/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKSNGSQTAEEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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